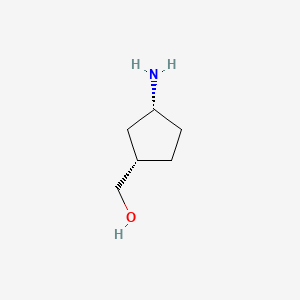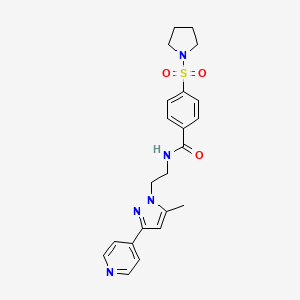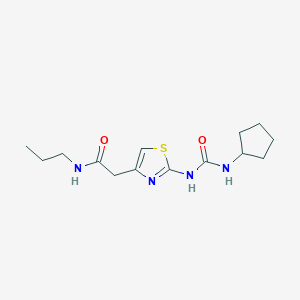![molecular formula C23H25FN6O2S B2985109 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189461-85-5](/img/structure/B2985109.png)
1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN6O2S and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antagonist Activity and Potential Therapeutic Applications
- Studies on bicyclic 1,2,4-triazol-3(2H)-one derivatives have demonstrated significant 5-HT2 antagonist activity, with potential implications for developing therapies targeting serotonin receptors, which play crucial roles in mood regulation, suggesting avenues for antidepressant and antipsychotic drug development (Watanabe et al., 1992).
Antihypertensive and Antimicrobial Applications
- Certain 1,2,4-triazolol[1,5-alpha]pyrimidines have shown promising antihypertensive activity, indicating potential for developing new treatments for high blood pressure (Bayomi et al., 1999).
- New dithiocarbamate derivatives bearing thiazole/benzothiazole rings were found to possess high antimicrobial activity, suggesting their utility in addressing bacterial resistance (Yurttaş et al., 2016).
Novel Antimicrobial and Antitumor Agents
- Synthesis of novel pyrimidinyl pyrazole derivatives has shown significant cytotoxicity against tumor cell lines, indicating potential for cancer therapy (Naito et al., 2005).
- Piperazine-azole-fluoroquinolone hybrids have been evaluated for antimicrobial activity, displaying excellent DNA gyrase inhibition, which is crucial for developing new antibacterial agents (Mermer et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds, such as para-fluorophenylpiperazine, are metabolized hepatically and excreted renally . The elimination half-life is approximately 6-8 hours .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage, route of administration, and individual patient characteristics .
Eigenschaften
IUPAC Name |
12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2S/c1-2-10-29-22(32)21-18(9-15-33-21)30-19(25-26-23(29)30)7-8-20(31)28-13-11-27(12-14-28)17-6-4-3-5-16(17)24/h3-6,9,15H,2,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLHXGZXCUESQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)
